1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine
Overview
Description
1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine” is likely to interact with a variety of biological targets due to its structural similarity to indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives, to which this compound is structurally similar, are known to undergo electrophilic substitution reactions . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might have similar effects, depending on its specific targets and mode of action.
Biological Activity
1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various alkaloids and has been studied for its pharmacological properties, including its effects on cellular processes and interactions with biochemical pathways.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- CAS Number : 2166837-53-0
This structure allows it to interact with various biological targets, influencing its activity in different biological systems.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are critical in drug metabolism and the biotransformation of various compounds. This interaction can lead to the formation of reactive metabolites that may exhibit both therapeutic and toxic effects.
- Neurotransmitter Modulation : It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby potentially enhancing cholinergic signaling.
- Cell Signaling Pathways : The compound influences key cellular pathways involved in inflammation and apoptosis, suggesting a role in modulating immune responses and cell death mechanisms.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Antiproliferative Effects : Research has demonstrated that it can inhibit the proliferation of certain human cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may reduce inflammation through its modulation of cytokine production and signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Effects :
- A study assessing the antimicrobial properties of various pyrrolidine derivatives found that this compound showed potent activity against specific bacterial strains. This indicates its potential use in developing new antibiotics.
-
Cancer Cell Line Studies :
- In a comparative analysis of several compounds on human cancer cell lines, this compound demonstrated significant antiproliferative effects, particularly in breast and colon cancer cells. The mechanism was attributed to its ability to induce apoptosis through caspase activation.
-
Inflammation Modulation :
- A research study focused on the anti-inflammatory effects of the compound revealed that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential therapeutic application in inflammatory diseases such as arthritis.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its biological effects.
- Excretion : The metabolites are likely excreted via renal pathways, necessitating further studies on its elimination half-life and potential accumulation in chronic use scenarios.
Toxicological Considerations
While the compound shows promise for therapeutic applications, it is essential to consider its toxicity profile:
- Dose-dependent Effects : Research indicates that low doses may provide beneficial effects such as anti-inflammatory and antioxidant activities, while higher doses can lead to hepatotoxicity and neurotoxicity.
- Long-term Exposure Risks : Studies on chronic exposure highlight the need for careful dosage regulation to mitigate potential adverse effects.
Properties
IUPAC Name |
1-[3-(diethoxymethyl)phenyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)12-8-6-7-11(9-12)10-14-3/h6-9,13-14H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZJBJIINRABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC(=C1)CNC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.